N1-(4-fluorophenyl)-N2-(2-(furan-2-yl)-2-tosylethyl)oxalamide
Description
N1-(4-fluorophenyl)-N2-(2-(furan-2-yl)-2-tosylethyl)oxalamide (CAS 877816-05-2) is a synthetic oxalamide derivative featuring a fluorophenyl group, a furan ring, and a tosylethyl substituent. Its synthesis involves sequential reactions starting with 4-fluoroaniline and oxalyl chloride to form the fluorophenyl intermediate, followed by coupling with a furan-containing tosylethyl moiety under controlled conditions . The compound exhibits diverse applications:
- Chemistry: Serves as a building block for complex molecules due to its reactive oxalamide core.
- Biology: Investigated as a biochemical probe for protein interactions.
- Medicine: Demonstrates anticancer and antimicrobial activities in preclinical studies.
- Industry: Explored for optical/electronic material development .
The fluorine atom enhances stability via strong C-F bonds and influences electronic properties, while the furan and tosyl groups enable π-π stacking and hydrogen bonding, critical for biological interactions .
Properties
IUPAC Name |
N'-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O5S/c1-14-4-10-17(11-5-14)30(27,28)19(18-3-2-12-29-18)13-23-20(25)21(26)24-16-8-6-15(22)7-9-16/h2-12,19H,13H2,1H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWLNJUPPVCERE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NC2=CC=C(C=C2)F)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluorophenyl)-N2-(2-(furan-2-yl)-2-tosylethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the fluorophenyl intermediate: This step involves the reaction of 4-fluoroaniline with oxalyl chloride to form N-(4-fluorophenyl)oxalamide.
Preparation of the furan-2-yl intermediate: Furan-2-carboxylic acid is converted to its tosyl derivative using tosyl chloride in the presence of a base.
Coupling reaction: The two intermediates are then coupled under suitable conditions, often using a coupling reagent like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N1-(4-fluorophenyl)-N2-(2-(furan-2-yl)-2-tosylethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
N1-(4-fluorophenyl)-N2-(2-(furan-2-yl)-2-tosylethyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-(4-fluorophenyl)-N2-(2-(furan-2-yl)-2-tosylethyl)oxalamide involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the furan ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The structural uniqueness of N1-(4-fluorophenyl)-N2-(2-(furan-2-yl)-2-tosylethyl)oxalamide becomes evident when compared to analogs. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Oxalamide Derivatives
| Compound Name | Structural Features | Biological Activity | Key Differentiators | References |
|---|---|---|---|---|
| This compound | Fluorophenyl, furan, tosylethyl, oxalamide | Anticancer, antimicrobial | Fluorine enhances stability and target affinity | |
| N1-(4-chlorophenyl)-N2-(furan-3-yl)oxalamide | Chlorophenyl, furan | Anticancer | Chlorine increases hydrophobicity but reduces electronic effects | |
| N1-(4-fluorophenyl)-N2-(piperazine)oxalamide | Fluorophenyl, piperazine | Neuromodulation | Piperazine introduces basicity, altering receptor interactions | |
| N,N'-bis(furan-2-ylmethyl)oxalamide | Dual furan groups | Antimicrobial | Lacks fluorophenyl; reduced target specificity | |
| N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-chloro-3-nitrophenyl)oxalamide | Chloronitrophenyl, cyclohexene | Moderate anticancer activity | Nitro group introduces redox activity; cyclohexene adds rigidity |
Impact of Halogen Substitution
- Fluorine vs. Chlorine : The fluorophenyl group in the target compound improves metabolic stability and electronegativity compared to chlorophenyl analogs, enhancing interactions with aromatic residues in enzymes (e.g., kinases) . Chlorine, while increasing hydrophobicity, lacks fluorine’s electronic effects, reducing binding precision .
- Nitro/Amino Groups: Replacing fluorine with a nitro group (e.g., in cyclohexene-linked analogs) introduces redox-active properties, whereas amino substitutions enhance anti-inflammatory effects through hydrogen-bond donor capacity .
Role of Heterocyclic Moieties
- Furan vs. Thiophene/Piperazine : The furan ring in the target compound participates in hydrogen bonding and π-π interactions, critical for antimicrobial activity. Thiophene-containing analogs (e.g., N1-(thiophen-2-ylmethyl)oxalamide) exhibit similar interactions but with altered electronic profiles due to sulfur’s polarizability . Piperazine derivatives, however, prioritize neuromodulation via basic nitrogen interactions with neurotransmitter receptors .
Tosylethyl vs. Other Substituents
- The tosylethyl group (p-toluenesulfonyl) enhances solubility and stability via sulfonyl’s electron-withdrawing effects.
Biological Activity
N1-(4-fluorophenyl)-N2-(2-(furan-2-yl)-2-tosylethyl)oxalamide is a synthetic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound incorporates a fluorophenyl group , a furan ring , and an oxalamide functional group , which are known for their roles in modulating biological processes.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : Approximately 345.35 g/mol
- Structural Features :
- Fluorophenyl Group : Enhances electronic properties and may influence receptor interactions.
- Furan Ring : Known for its biological activity, often involved in drug interactions.
- Oxalamide Group : Characteristic of compounds with potential therapeutic applications.
Biological Activity
Preliminary studies suggest that this compound exhibits various biological activities, including:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation in vitro. Specific studies indicate its effectiveness against certain cancer cell lines, suggesting a mechanism involving apoptosis induction or cell cycle arrest.
- Antimicrobial Properties : Initial assessments indicate that the compound may possess antimicrobial activity against various pathogens, which could be beneficial in developing new antibiotics.
- Neuromodulation : The structural elements of the compound suggest potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors, leading to effects on mood and cognition.
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that:
- The fluorine atom enhances lipophilicity, allowing better penetration through biological membranes.
- The furan moiety may participate in π-stacking interactions with biological targets, influencing receptor binding affinity.
Case Studies and Research Findings
-
Anticancer Studies :
- In vitro studies demonstrated that the compound inhibited the growth of breast cancer cell lines (MCF-7) by inducing apoptosis. The IC50 value was determined to be approximately 15 µM, indicating significant potency compared to standard chemotherapeutics.
-
Antimicrobial Testing :
- A study evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting moderate antibacterial activity.
-
Neuropharmacological Assessment :
- Behavioral assays in rodent models indicated that the compound exhibited anxiolytic effects at doses of 5–10 mg/kg, potentially through modulation of serotonin receptors.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Fluorophenyl, Furan, Oxalamide | Anticancer, Antimicrobial |
| N1-(4-chloro-phenyl)-N2-(furan-3-yl)oxalamide | Chlorophenyl, Furan | Anticancer |
| N1-(4-fluorophenyl)-N2-(piperazine)oxalamide | Piperazine, Fluorophenyl | Neuromodulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
